![molecular formula C9H11BrOS B2550709 [2-Bromo-4-(ethylsulfanyl)phenyl]methanol CAS No. 1691756-22-5](/img/structure/B2550709.png)
[2-Bromo-4-(ethylsulfanyl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Bromo-4-(ethylsulfanyl)phenyl]methanol is a useful research compound. Its molecular formula is C9H11BrOS and its molecular weight is 247.15. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Chemical Fixation and Preservation : Methanol is used in chemical fixation processes, such as Methacarn (methanol-Carnoy) fixation, which is an adaptation of Carnoy's fluid where methanol substitutes ethanol. This fixation method is desirable for tissues to be embedded in paraffin due to its effect on preserving the helical proteins in myofibrils and collagen. Methacarn-fixed sections show little or no shrinkage compared to other fixatives and are suitable for studying helical proteins without significant alteration of globular proteins and DNA conformations (Puchtler et al., 1970).
Catalysis and Chemical Synthesis : Methanol acts as a substrate in catalytic processes, such as the synthesis of methyl tert-butyl ether (MTBE), an important anti-knocking additive in gasoline. Research into new catalysts for this process, particularly heteropoly acids (HPA), highlights methanol's role in industrial chemical synthesis (Bielański et al., 2003).
Hydrogen Production : The conversion of methanol to hydrogen via thermochemical processes is an area of active research. This involves exploring various catalysts and reactor technologies to improve the efficiency and sustainability of hydrogen production, which is crucial for the development of a hydrogen economy (García et al., 2021).
Energy and Environmental Applications : Methanol is used as a marker for detecting the degradation of insulating paper in transformer insulating oil, aiding in the monitoring of cellulosic insulation degradation. This application demonstrates methanol's utility in energy infrastructure maintenance and reliability (Jalbert et al., 2019).
特性
IUPAC Name |
(2-bromo-4-ethylsulfanylphenyl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-2-12-8-4-3-7(6-11)9(10)5-8/h3-5,11H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKBQHNXEQYKTHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC(=C(C=C1)CO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
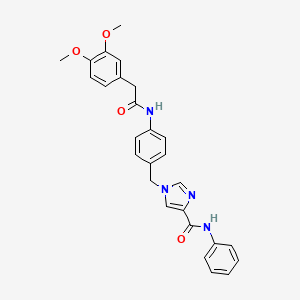
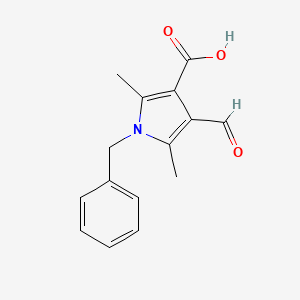


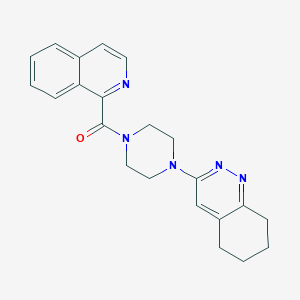

![tert-butyl N-({7-azabicyclo[2.2.1]heptan-1-yl}methyl)carbamate](/img/structure/B2550637.png)

![1,6,7-Trimethyl-3-(1-methyl-2-oxopropyl)-8-(methylpropyl)-1,3,5-trihydro-4-imi dazolino[1,2-h]purine-2,4-dione](/img/structure/B2550641.png)
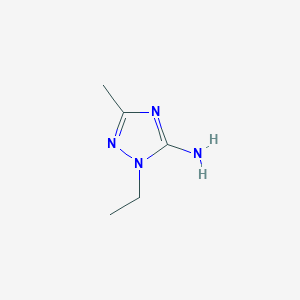
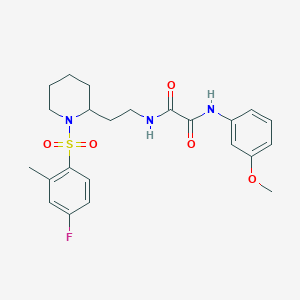

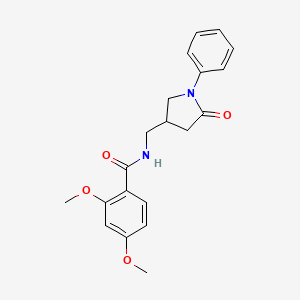
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-phenoxypropanamide](/img/structure/B2550649.png)
